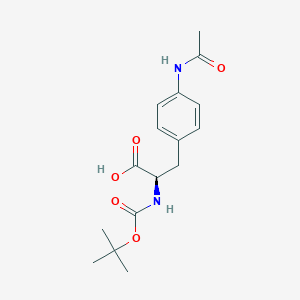

Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

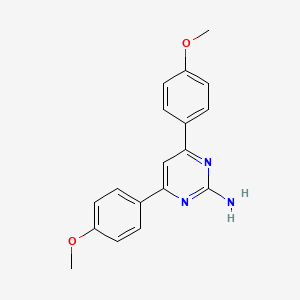

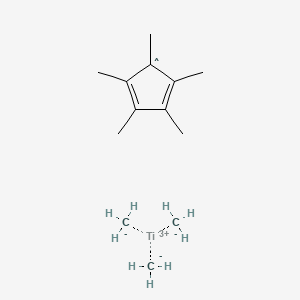

Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH) is an amino acid derivative that has been commonly used in peptide synthesis and drug discovery since it was first synthesized in the 1970s. It is a versatile compound that has many applications in biochemistry and pharmacology due to its ability to form stable amide bonds with other molecules. Boc-D-Phe(4-NHAc)-OH has been widely used in peptide synthesis and drug discovery, as well as in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-D-4-Acetamidophenylalanine is extensively used in peptide synthesis. The Boc group serves as a temporary protector for amino groups during the synthesis process, preventing unwanted side reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively deprotected under mild acidic conditions without disturbing other protective groups .

Chiral Resolution of Amino Acids

In analytical chemistry, Boc-D-4-Acetamidophenylalanine derivatives are employed for the chiral resolution of amino acids. The Boc group enhances the detection and separation of enantiomers by high-performance liquid chromatography (HPLC), allowing researchers to study the optical isomers of amino acids in complex biological samples .

Chemical Modification of Proteins

Researchers use Boc-D-4-Acetamidophenylalanine for the chemical modification of proteins. By attaching the Boc-protected amino acid to specific sites on a protein, scientists can investigate the role of these sites in protein function and stability. This method is crucial for understanding protein-protein interactions and enzyme catalysis .

Drug Development

In pharmaceutical research, Boc-D-4-Acetamidophenylalanine is utilized to develop new drugs. Its role in the synthesis of peptide-based drugs is critical, especially for drugs that target specific proteins or pathways involved in diseases. The Boc group ensures that the active peptide sequence remains intact until the final stages of synthesis .

Material Science

This compound finds applications in material science, particularly in the development of peptide-based materials. The Boc group allows for the controlled assembly of peptides into nanostructures, which have potential uses in nanotechnology and bioengineering .

Green Chemistry

Boc-D-4-Acetamidophenylalanine contributes to green chemistry initiatives by providing a means to protect amines without the need for harsh reagents or conditions. This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Mécanisme D'action

Mode of Action

The Boc group prevents unwanted peptide bonding at the amine end of the amino acid, allowing for the step-by-step construction of complex proteins .

Biochemical Pathways

It’s known that boc-protected amino acids like boc-d-4-acetamidophenylalanine are commonly used in the synthesis of peptides and proteins, which are involved in virtually all biological pathways .

Result of Action

As a component in peptide synthesis, it can be inferred that it contributes to the formation of proteins, which play crucial roles in various biological functions .

Propriétés

IUPAC Name |

(2R)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPYVOLFCSHVSR-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(4-Acetamidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)